3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic Acid
Description
3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid is a naphthalene-substituted derivative of pyruvic acid (2-oxopropanoic acid). Its structure comprises a 2-oxopropanoic acid backbone with a 6-hydroxy-2-naphthyl group at the third carbon position.
Properties
Molecular Formula |
C13H10O4 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(6-hydroxynaphthalen-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C13H10O4/c14-11-4-3-9-5-8(1-2-10(9)7-11)6-12(15)13(16)17/h1-5,7,14H,6H2,(H,16,17) |
InChI Key |
ILMXARTWJFTVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1CC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-hydroxy-2-naphthaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with pyruvic acid in the presence of a base such as sodium hydroxide. This reaction forms the desired this compound.
Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(1H-Indol-3-yl)-2-oxopropanoic Acid
- Structure: Indole-substituted 2-oxopropanoic acid (C₁₁H₉NO₃; MW = 203.19 Da) .
- Bioactivity: Found as a metabolite in cattle cecum, linked to pathways involving lipids and organoheterocycles . Applications: Potential role in microbial metabolism; less explored in pharmaceutical contexts compared to naphthyl derivatives.
3-(3-Hydroxyphenyl)-2-oxopropanoic Acid
- Structure : Phenyl-substituted derivative with a hydroxyl group at the meta position (C₉H₈O₄; MW = 180.16 Da) .
- Key Differences :
- Smaller aromatic system (phenyl vs. naphthyl) reduces lipophilicity (clogP ~0.5 vs. ~2.5 estimated for the naphthyl analog).
- ADMET : Higher aqueous solubility but lower membrane permeability compared to naphthyl derivatives.
- Synthesis : Typically prepared via aldol condensation or enzymatic routes, differing from naphthyl analogs’ catalytic hydrogenation .
3-(2-Bromophenyl)-2-oxopropanoic Acid
- Structure : Bromine-substituted phenyl derivative (C₉H₇BrO₃; MW = 243.05 Da) .
- Key Differences: Bromine’s electron-withdrawing effect increases acidity (pKa ~1.8) and alters reactivity in cross-coupling reactions.
Pyruvic Acid (2-Oxopropanoic Acid)
- Key Differences :
Physicochemical Comparison
| Property | 3-(6-Hydroxy-2-naphthyl)-2-oxopropanoic Acid | 3-(1H-Indol-3-yl)-2-oxopropanoic Acid | Pyruvic Acid |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₀O₄ (estimated) | C₁₁H₉NO₃ | C₃H₄O₃ |
| Molecular Weight (Da) | ~230.22 | 203.19 | 88.06 |
| logP (clogP) | ~2.5 (estimated) | 1.2 | -0.65 |
| Solubility (Water) | Low (due to naphthyl group) | Moderate | High |
| pKa | ~2.3 | ~2.5 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
